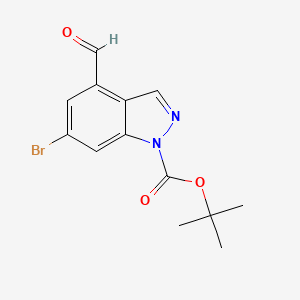

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-bromo-4-formylindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-5-9(14)4-8(7-17)10(11)6-15-16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCWFLFYSLIBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate in Modern Drug Discovery

Executive Summary

The indazole ring system is a "privileged scaffold" in medicinal chemistry, widely recognized for its exceptional utility in the development of targeted protein kinase inhibitors[1]. Among the advanced building blocks available to synthetic chemists, tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (CAS: 2828220-44-4) stands out as a highly versatile, tri-orthogonal intermediate[2][3].

This whitepaper provides a comprehensive mechanistic analysis and self-validating experimental framework for utilizing this compound. By leveraging its distinct functional groups—a protected N1-Boc, a C6-halogen, and a C4-aldehyde—researchers can execute rapid, divergent syntheses of complex indazole libraries without the risk of cross-reactivity.

Physicochemical Profiling & Structural Causality

Before deploying this building block in a synthetic campaign, it is critical to understand the physicochemical parameters and the strategic rationale behind its structural design.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | tert-butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate |

| CAS Number | 2828220-44-4[3] |

| Molecular Formula | C₁₃H₁₃BrN₂O₃ |

| Molecular Weight | 325.16 g/mol |

| GHS Classification | Warning; H302 (Harmful if swallowed)[2] |

| Storage Conditions | 2–8°C (Cold-chain transport recommended to prevent aldehyde oxidation)[3] |

Structural Logic & Tri-Orthogonal Reactivity

The architecture of CAS 2828220-44-4 is engineered for sequential, regioselective functionalization:

-

N1-Boc Group (The Shield): Unprotected indazoles are prone to tautomerization (1H vs. 2H forms) and unwanted N-alkylation/arylation during transition-metal catalysis. The tert-butyloxycarbonyl (Boc) group locks the tautomeric state, sterically shields the nitrogen, and significantly enhances the lipophilicity and solubility of the intermediate in organic solvents.

-

C6-Bromo Group (The Cross-Coupling Handle): The bromine atom at the 6-position is electronically primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents.

-

C4-Formyl Group (The Electrophilic Hub): The aldehyde at the 4-position is highly reactive toward nucleophiles. It is most commonly utilized in reductive aminations to install solubilizing basic amines—a critical strategy for improving the pharmacokinetic (PK) properties of kinase inhibitors.

Tri-orthogonal reactivity profile of CAS 2828220-44-4.

Mechanistic Role in Kinase Inhibition

The ultimate goal of utilizing this building block is often the generation of a free 1H-indazole core. In the context of oncology and targeted therapies, the indazole scaffold acts as a potent "hinge-binder" within the ATP-binding pocket of kinases[1][4].

Once the N1-Boc group is removed, the free indazole presents a unique hydrogen-bonding motif. The N1-H serves as a hydrogen bond donor, while the adjacent N2 atom acts as a hydrogen bond acceptor[1]. This dual capacity allows the scaffold to form critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., interacting with residues like Glu and Cys in PLK4 or ROCK1)[5][6].

Mechanism of indazole core binding to kinase hinge region residues.

Self-Validating Experimental Workflows

To maximize yield and purity, the functionalization of CAS 2828220-44-4 should follow a specific sequence: 1) C4 Modification

Sequential orthogonal functionalization workflow for indazole derivatives.

Protocol 1: Reductive Amination at C4

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. Unlike NaBH₄, NaBH(OAc)₃ is exceptionally mild and selectively reduces the intermediate iminium ion faster than the starting aldehyde, drastically minimizing the formation of the corresponding alcohol byproduct[7][8].

Step-by-Step Methodology:

-

Imine Formation: Dissolve CAS 2828220-44-4 (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or THF[8]. Note: DCE often provides superior reaction kinetics for this specific reagent.

-

Catalysis: Add glacial acetic acid (1.0 eq) to accelerate iminium ion formation[8]. Stir at 0 °C for 15 minutes.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validation: Monitor via LCMS. The disappearance of the aldehyde peak (M+H = 325/327) and the appearance of the desired amine mass indicate completion.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

Causality & Reagent Selection: With the C4 position stabilized as an amine, the C6-bromo group is targeted. The N1-Boc group prevents the palladium catalyst from coordinating to the indazole nitrogens, which would otherwise poison the catalyst or lead to N-arylation.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine the C4-modified intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere.

-

Reaction: Heat the mixture to 90 °C for 4–6 hours.

-

Self-Validation: Monitor via TLC (UV active). The starting material spot should completely convert to a more polar (or distinct) product spot.

-

Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, wash with brine, dry, and purify via flash chromatography.

Protocol 3: Global Deprotection (Boc Removal)

Causality & Reagent Selection: The final step requires acidic conditions to cleave the tert-butyl ester, releasing the active 1H-indazole pharmacophore and generating CO₂ and isobutylene gas as driving forces.

Step-by-Step Methodology:

-

Acidic Cleavage: Dissolve the fully functionalized intermediate in dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Alternatively, 4M HCl in Dioxane can be used for a cleaner precipitation of the hydrochloride salt.

-

Reaction: Stir at room temperature for 2 hours.

-

Self-Validation: The evolution of gas (isobutylene/CO₂) will cease when the reaction is complete. LCMS will show a mass shift of -100 Da (loss of Boc).

-

Isolation: Concentrate under reduced pressure. If TFA was used, co-evaporate with toluene three times to remove residual acid, yielding the final kinase inhibitor candidate.

References

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC). Available at:[Link]

-

Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. National Institutes of Health (PMC). Available at:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications (Journal of Organic Chemistry). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2828220-44-4|tert-Butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Reactivity & Strategic Functionalization of Formyl-Indazoles

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, practical utility, and reproducible workflows over generic textbook definitions.

Part 1: The Electronic Landscape & Positional Isomerism

The indazole scaffold is a privileged structure in drug discovery (e.g., Axitinib, Pazopanib), primarily due to its ability to mimic the purine ring of ATP while offering distinct solubility and metabolic profiles. The introduction of a formyl group (-CHO) serves as a critical "handle" for divergent synthesis. However, its reactivity is non-uniform and heavily dependent on its position (C3 vs. Benzene-ring) and the tautomeric state of the diazole ring.

The Tautomeric Switch (1H- vs. 2H-)

Unlike simple benzaldehydes, formyl-indazoles possess a dynamic N-H proton.

-

1H-Indazole (Thermodynamically Preferred): In solution, the 1H-tautomer generally dominates. The N1-H is relatively acidic (pKa ~13.8), and the N2 is a hydrogen bond acceptor.

-

2H-Indazole (Kinetic/Solid State): Substitution at N2 or specific solvent effects can lock this form.

-

Impact on Formyl Reactivity:

-

C3-Formyl: Direct conjugation with the diazo-system. In the 1H-form, the C3-CHO is electronically coupled to the N1-H, making it susceptible to base-catalyzed deprotonation before nucleophilic attack at the carbonyl. This often necessitates N-protection (THP, SEM, Boc) prior to reactions like the Cannizzaro or Wittig to prevent the formation of the unreactive indazolate anion.

-

Positional Electronic Divergence

The reactivity of the aldehyde differs based on its attachment point:

| Position | Electronic Environment | Reactivity Profile | Strategic Note |

| C3-CHO | Attached to the electron-rich pyrazole ring (5-membered). | Lower Electrophilicity. The pyrazole ring acts as an electron donor, stabilizing the carbonyl dipole. | Requires stronger nucleophiles or Lewis acid activation. Prone to decarbonylation under harsh conditions. |

| C4/C5-CHO | Attached to the benzene ring. | Benzaldehyde-like. C5 is para to N1; C4 is ortho to C3. | Behaves similarly to substituted benzaldehydes. C5-CHO is highly reactive in reductive aminations. |

| C7-CHO | Sterically crowded (ortho to N1). | Sterically Hindered. | High rotation barrier. Often requires elevated temperatures for condensation reactions. |

Part 2: Core Transformations (The Toolbox)

C-C Bond Formation: Knoevenagel & Wittig

The C3-formyl group is a gateway to

-

Knoevenagel Condensation:

-

Substrates: Malonic acid, malononitrile, ethyl cyanoacetate.

-

Challenge: The basic conditions (piperidine/pyridine) can deprotonate the N1-H of the indazole.

-

Solution: Use the Doebner Modification (Pyridine/Piperidine, reflux) which drives the reaction via decarboxylation. If the reaction stalls, protect N1 with a Boc group to increase the electrophilicity of the aldehyde.

-

-

Wittig Reaction:

-

Observation: Unprotected 3-formylindazole often gives low yields due to the formation of the betaine intermediate being reversible or the base (e.g., NaH, LiHMDS) deprotonating the indazole.

-

Protocol Adjustment: Use stable ylides (e.g., (carbethoxymethylene)triphenylphosphorane) in refluxing toluene/THF. For unstable ylides, N1-methylation or protection is mandatory .

-

C-N Bond Formation: Reductive Amination

This is the most common transformation for generating library diversity.

-

Mechanism: Formation of the iminium ion followed by hydride reduction.

-

Critical Control Point:

-

Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid protic solvents initially to favor imine formation.

-

Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 because it is less likely to reduce the aldehyde directly, preventing the formation of the alcohol side-product.

-

Scavenging: Use molecular sieves or MgSO4 if the amine is sterically hindered, to drive the equilibrium toward the imine.

-

Redox Anomalies: The Cannizzaro Reaction

-

The Issue: Heterocyclic aldehydes are notoriously fickle in Cannizzaro reactions.

-

Indazole Specifics: Treatment of 3-formyl-1H-indazole with strong base (50% NaOH) often leads to N-deprotonation rather than disproportionation. The resulting anionic species is electron-rich, deactivating the aldehyde toward the hydride transfer step.

-

Workaround: A "Crossed Cannizzaro" with excess formaldehyde is rarely effective. Instead, selective reduction (NaBH4) or oxidation (Pinnick) is operationally superior for accessing the alcohol or acid.

Part 3: Visualizing the Reactivity Landscape

Caption: Figure 1. Divergent synthesis pathways from the 3-formylindazole hub. Note the critical requirement for N-protection in base-mediated pathways.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 3-Formyl-1H-Indazole (Via Indole Nitrosation)

Rationale: This method avoids the use of toxic hydrazine and harsh Vilsmeier-Haack conditions on pre-formed indazoles. It leverages the rearrangement of 3-nitrosoindoles.

-

Reagents: Indole (1.0 equiv), NaNO2 (10 equiv), 6M HCl, DMF/H2O.

-

Procedure:

-

Dissolve Indole in DMF.

-

Add aqueous NaNO2 solution dropwise at 0°C.

-

Slowly add 6M HCl (maintain T < 10°C to prevent diazonium decomposition).

-

Allow to warm to RT and stir for 4-6 hours. The solution typically turns deep red/orange.

-

Workup: Pour into crushed ice. The product precipitates as a solid. Filter and wash with cold water.

-

-

Validation: 1H NMR (DMSO-d6) shows a distinct aldehyde singlet at ~10.1 ppm and the broad NH singlet at ~13.5 ppm.

Protocol B: One-Pot Reductive Amination (General Procedure)

Rationale: Uses STAB to prevent direct reduction of the aldehyde and tolerates the unprotected N1-H.

-

Reagents: 3-Formylindazole (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)3 (1.5 equiv), DCE (0.2 M), AcOH (1.0 equiv).

-

Procedure:

-

Combine aldehyde and amine in DCE. Add AcOH (catalytic to stoichiometric) to activate the imine formation.

-

Stir at RT for 30-60 mins. Checkpoint: Monitor disappearance of aldehyde by TLC.

-

Add NaBH(OAc)3 in one portion.

-

Stir for 12-16 hours.

-

Quench: Add sat. NaHCO3. Extract with DCM.

-

-

Note: If the amine is an HCl salt, add 1.0 equiv of TEA to liberate the free base before addition.

Part 5: Advanced Mechanistic Insight (C-H Activation)

The formyl group can be transiently modified to act as a Directing Group (DG) for transition-metal catalyzed C-H activation.

Caption: Figure 2. Strategy for utilizing the C3-formyl group (via imine conversion) to direct C-H activation at the sterically proximal C4 position.

Mechanism: The condensation of the aldehyde with an amine (e.g., aniline) or hydroxylamine generates an imine/oxime. The nitrogen lone pair of this new group coordinates to Pd(II) or Rh(III), directing the metal to the C4-H bond (peri-position), allowing for regioselective arylation or olefination that is otherwise difficult to achieve.

References

-

Synthesis of 3-Formylindazoles via Nitrosation

-

Reactivity of Indazole-3-Carboxaldehyde (Knoevenagel/Wittig)

- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (Contains parallel chemistry for indazoles).

- Source: Egypt. J. Chem. (2017).

-

URL:[Link]

- Reductive Amination Protocols (BenchChem): Title: Experimental procedure for reductive amination of heteroaromatic aldehydes. Source: BenchChem Protocols.

-

C-H Activation in Indazoles

- Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv

- Source: Molecules (2022).

-

URL:[Link]

-

Electronic Properties & Tautomerism

- Title: Synthesis and Structural Characteriz

- Source: Molecules (2009).

-

URL:[Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

Orthogonal Functionalization of Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate: A Technical Guide to Electrophilic and Nucleophilic Profiling

Executive Summary

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (CAS 2828220-44-4) is a premium, bifunctionalized heteroaromatic scaffold designed for advanced drug discovery[1]. By embedding two orthogonal electrophilic sites—a highly reactive C4-formyl group and a transition-metal-sensitive C6-bromide—within a protected indazole core, this molecule enables rapid, step-wise diversification. This whitepaper provides an in-depth mechanistic profiling of its electrophilic and nucleophilic domains and outlines self-validating experimental protocols for its chemoselective functionalization.

Structural and Electronic Profiling

Understanding the electronic topology of this dielectrophilic scaffold is critical for designing chemoselective reactions without unnecessary protecting group manipulations.

Electrophilic Domains (Sites of Attack)

-

C4-Formyl Carbon (Primary Hard Electrophile): The aldehyde carbon is the most electron-deficient site on the molecule. The strong dipole of the carbonyl group renders it highly susceptible to attack by hard and borderline nucleophiles, such as primary and secondary amines, hydrides, and organometallic reagents.

-

C6-Aryl Bromide (Secondary Soft Electrophile): The carbon-bromine bond at the 6-position is inert to standard nucleophilic attack under ambient conditions. However, it acts as a soft electrophile that readily undergoes oxidative addition with low-valent transition metals, particularly Palladium(0), making it the primary site for cross-coupling reactions[2].

-

N1-Boc Carbonyl (Tertiary Hard Electrophile): The tert-butyloxycarbonyl (Boc) group features a carbonyl carbon that is technically electrophilic. However, extreme steric shielding from the tert-butyl moiety and resonance stabilization from the adjacent nitrogen render it practically inert to most nucleophiles. It is selectively cleaved under strongly acidic conditions (e.g., TFA or HCl).

Nucleophilic Domains (Sites of Donation)

-

N2 of the Indazole Core (Masked Nucleophile): In unprotected indazoles, the N2 position possesses a lone pair capable of nucleophilic attack (e.g., alkylation). In this scaffold, the strong electron-withdrawing effect of the N1-Boc group, compounded by the electron-deficient nature of the bromo and formyl substituents, drastically attenuates N2 nucleophilicity. This masking prevents unwanted dimerization or off-target alkylation during downstream synthesis.

-

Formyl Oxygen (Lewis Base): The oxygen atom of the C4-formyl group acts as a weak nucleophile. It can coordinate with Lewis acids (e.g., TiCl4, BF3·OEt2), which pulls electron density away from the carbonyl carbon, exponentially increasing its electrophilicity for challenging additions.

Orthogonal Reactivity Strategy

The true power of this scaffold lies in its orthogonality. The C4-formyl group can be functionalized via reductive amination[3], while the C6-bromide remains completely untouched. Conversely, the C6-bromide can be subjected to Suzuki-Miyaura cross-coupling[4] without reducing or destroying the C4-formyl group, provided the conditions are carefully optimized.

Caption: Orthogonal functionalization workflow of 1-Boc-6-bromo-4-formylindazole.

Data Presentation: Quantitative Reactivity Profiling

Table 1 summarizes the electronic nature and relative reactivity of the functional domains, guiding reagent selection.

| Functional Domain | Electronic Nature | Primary Reactivity | Relative Electrophilicity |

| C4-Formyl Carbon | Hard Electrophile | Nucleophilic Addition | High (Reacts at RT) |

| C6-Aryl Bromide | Soft Electrophile | Oxidative Addition (Pd) | Moderate (Requires Catalyst & Heat) |

| N1-Boc Carbonyl | Hard Electrophile | Acidic Cleavage | Low (Sterically Hindered) |

| N2 Indazole Core | Masked Nucleophile | N-Alkylation | Very Low (Deactivated by N1-Boc) |

Table 2 outlines optimized parameters for the Suzuki-Miyaura coupling at the C6 position, balancing high conversion with the preservation of the base-sensitive N1-Boc group.

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |

| Pd(PPh3)4 (5 mol%) | K2CO3 (2 eq) | 1,4-Dioxane/H2O (4:1) | 80 | 85 | Standard conditions; partial Boc deprotection if prolonged[2]. |

| Pd(dppf)Cl2 (5 mol%) | Cs2CO3 (2 eq) | Toluene/EtOH (4:1) | 90 | 92 | Bulky ligand accelerates transmetalation; Boc remains highly stable. |

| Pd(OAc)2 / RuPhos | K3PO4 (2 eq) | 1,4-Dioxane/H2O (4:1) | 100 | >95 | Highly active system; ideal for sterically hindered boronic acids[4]. |

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize protocols that build in their own quality control. The following procedures are designed as self-validating systems where the success of Step A is visually or analytically confirmed before proceeding to Step B, preventing the waste of expensive catalysts or building blocks.

Protocol 1: Chemoselective Reductive Amination at C4

Causality: Reductive amination requires the formation of an imine/iminium intermediate prior to reduction[3]. If the reducing agent (NaBH(OAc)3) is added too early, it will prematurely reduce the C4-formyl group to a primary alcohol, ruining the scaffold. By separating the reaction into two distinct phases, we ensure 100% conversion to the imine before reduction begins.

-

Step 1: Imine Formation (Validation Phase)

-

Dissolve Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Add glacial acetic acid (1.5 eq) to act as a mild Brønsted acid catalyst. This protonates the carbonyl oxygen, increasing the electrophilicity of the C4 carbon.

-

Self-Validation Check: Stir at room temperature for 2 hours. Monitor strictly by TLC or LCMS. Do not proceed until the aldehyde starting material is completely consumed.

-

-

Step 2: Selective Reduction

-

Once imine formation is confirmed, cool the mixture to 0 °C.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is a mild hydride donor that selectively reduces iminium ions but is too weak to reduce the C6-bromide or cleave the N1-Boc group.

-

Stir for 4 hours at room temperature, quench with saturated aqueous NaHCO3, and extract with dichloromethane.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

Causality: The Suzuki-Miyaura reaction relies on a Pd(0) to Pd(II) catalytic cycle[4]. Oxygen is the enemy of this process, as it irreversibly oxidizes the active Pd(0) species. The self-validating mechanism here relies on rigorous degassing and colorimetric changes during the reaction.

-

Step 1: System Preparation and Degassing (Validation Phase)

-

In a Schlenk flask, combine the C4-functionalized 6-bromoindazole intermediate (1.0 eq), the arylboronic acid (1.5 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and water[2].

-

Self-Validation Check (Degassing): Sparge the solution with ultra-pure Argon for a minimum of 20 minutes. The solution must be completely clear and bubble-free before catalyst addition.

-

-

Step 2: Oxidative Addition & Transmetalation

-

Quickly add Pd(dppf)Cl2 (5 mol%) under a positive pressure of Argon.

-

Heat the mixture to 80 °C. Causality: Heat provides the activation energy required for the oxidative addition of Pd(0) into the strong C(sp2)-Br bond.

-

Monitor the reaction color; a shift from red/orange to a dark, homogenous solution often indicates active catalytic turnover.

-

Upon completion (verified by LCMS), cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

-

References

1.[1] Fluorochem. "tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (CAS 2828220-44-4)". Available at: 2.[3] Letters in Drug Design & Discovery. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective". Available at: 3.[2] Benchchem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole". Available at: 4.[4] RSC Advances. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling". Available at:

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

Methodological & Application

Wittig reaction conditions for Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

This Application Note is designed for researchers requiring a robust, scalable protocol for the Wittig methylenation of Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate . The procedure prioritizes chemoselectivity, ensuring the preservation of the base-sensitive N-Boc protecting group and the reactive C6-aryl bromide handle.

Abstract

The conversion of Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate to its corresponding vinyl derivative is a critical step in the synthesis of indazole-based kinase inhibitors. This transformation presents a chemoselective challenge: the aldehyde must be olefinated without degrading the labile N1-Boc group or compromising the C6-bromide (susceptible to lithium-halogen exchange). This guide details a Potassium tert-butoxide (KOtBu) mediated protocol in THF, optimized for mild conditions (-78°C to 0°C) to maximize yield (>85%) and purity.

Introduction & Mechanistic Rationale

The Substrate Challenge

The starting material contains three distinct reactive centers:

-

C4-Formyl Group (Aldehyde): The target electrophile for the phosphorus ylide.

-

N1-Boc Group: A carbamate protecting group sensitive to strong nucleophiles and acids. Use of organolithium bases (e.g., n-BuLi) poses a risk of nucleophilic attack at the Boc carbonyl.

-

C6-Bromide: An aryl halide essential for downstream cross-coupling (e.g., Suzuki-Miyaura). It is stable to ylides but susceptible to metal-halogen exchange if excess lithiated base is present.

The Solution: Kinetic Control with KOtBu

To mitigate side reactions, this protocol utilizes Methyltriphenylphosphonium bromide (MePPh₃Br) deprotonated by KOtBu .

-

Base Selection: KOtBu is sufficiently basic to generate the ylide but less nucleophilic and aggressive than n-BuLi, preventing Boc deprotection.

-

Solvent System: Anhydrous THF ensures solubility of the ylide and substrate while maintaining an inert environment.

-

Mechanism: The reaction proceeds via the formation of a betaine intermediate, which collapses to an oxaphosphetane and finally eliminates Triphenylphosphine oxide (Ph₃PO) to yield the alkene.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Substrate | Limiting Reagent | 1.0 | Dry under high vacuum for 1h prior to use. |

| MePPh₃Br | Ylide Precursor | 1.2 - 1.5 | Highly hygroscopic; dry at 100°C under vacuum if needed. |

| KOtBu | Base | 1.4 - 1.6 | Use sublimed grade or fresh solution (1M in THF). |

| THF | Solvent | N/A | Anhydrous, inhibitor-free. |

Step-by-Step Procedure

Step 1: Preparation of the Ylide (The "Instant Ylide" Method)

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (RT) under N₂ flow.

-

Charge the flask with Methyltriphenylphosphonium bromide (1.5 equiv).

-

Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).

-

Cool the suspension to 0°C (ice/water bath).

-

Add KOtBu (1.6 equiv) portion-wise (solid) or dropwise (if solution) over 5-10 minutes.

-

Observation: The white suspension will turn a bright canary yellow , indicating the formation of the reactive methylene ylide (Ph₃P=CH₂).

-

-

Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

Step 2: Olefination

-

Dissolve the Indazole Substrate (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the yellow ylide suspension at 0°C .

-

Rate: Add slowly over 10 minutes to prevent local exotherms.

-

Observation: The yellow color may fade slightly but should persist if excess ylide is present.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LCMS.

-

Target: Disappearance of aldehyde peak; appearance of vinyl product (usually less polar than aldehyde).

-

Step 3: Workup & Purification [1]

-

Quench: Cool the mixture to 0°C and carefully add Saturated Aqueous NH₄Cl (pH ~7).

-

Note: Avoid strong acids (HCl) to prevent Boc removal.

-

-

Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) (3x).

-

Wash: Wash combined organics with Brine, then dry over anhydrous Na₂SO₄ .

-

Filtration: Filter and concentrate under reduced pressure.

-

Residue: The crude will contain the product and solid Triphenylphosphine oxide (TPPO).

-

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0% → 20% EtOAc in Hexanes.

-

TPPO Removal: TPPO is very polar and will elute late or stay on the column if using non-polar eluents.

-

Quality Control & Troubleshooting

Analytical Specifications

-

1H NMR (CDCl₃):

-

Look for the vinyl pattern: A dd (doublet of doublets) around 6.7–6.8 ppm (alpha-proton) and two doublets around 5.4–5.9 ppm (terminal protons).

-

Confirm Boc singlet at 1.7 ppm (9H).

-

Confirm Aldehyde proton disappearance (~10.0 ppm).

-

-

LCMS: [M+H]⁺ or [M+Na]⁺ peak corresponding to the vinyl product (Mass = Substrate - 16 + 12 = Substrate - 4). Wait, calculation: Aldehyde (CHO) -> Vinyl (CH=CH2). Mass change: -O (+16) + CH2 (+14) = -2 mass units?

-

Correction: Formula change is C=O to C=CH2.

-

Aldehyde: R-CH=O (Mass R + 29)

-

Vinyl: R-CH=CH2 (Mass R + 27)

-

Delta Mass: Product is 2 amu lower than starting material.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Wet reagents/solvent. | Ylide is quenched by water.[2] Ensure rigorous drying of THF and MePPh₃Br. |

| Low Yield | Enolization of aldehyde. | Aldehyde alpha-protons (if any) might deprotonate. However, C4-formyl indazole has no alpha-protons. Ensure ylide quality. |

| Boc Loss | Workup too acidic or Temp too high. | Use NH₄Cl for quench. Keep reaction < 30°C. |

| Complex Mixture | N-Boc migration. | Rare with KOtBu. Switch to LiHMDS (Lithium Hexamethyldisilazide) at -78°C for milder conditions. |

Visual Workflow (Graphviz)

Figure 1: Logical workflow for the chemoselective Wittig methylenation of N-Boc-Indazole aldehyde.

Safety & Handling

-

Methyltriphenylphosphonium bromide: Toxic if swallowed. Irritating to eyes and skin. Hygroscopic.

-

Potassium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

-

Reaction: Perform under an inert atmosphere (Nitrogen or Argon) to prevent ylide decomposition and fire hazards.

References

-

Wittig Reaction Mechanism & Conditions

-

Indazole Synthesis & Functionalization

-

Lijewski, L. et al. (2024). "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering. Link

-

-

General Wittig Protocols for Heterocycles

- Boc Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for protecting group stability).

Sources

- 1. open.bu.edu [open.bu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

reductive amination of Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate with primary amines

Application Note: Reductive Amination of tert-Butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate for Secondary Amine Synthesis

Introduction & Chemical Rationale

The indazole ring system is widely recognized as a privileged scaffold in medicinal chemistry, frequently serving as the core motif for kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics [1]. Within drug discovery workflows, tert-butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate represents an exceptionally versatile building block.

The strategic placement of functional groups on this molecule dictates its synthetic utility:

-

N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group masks the acidic indazole nitrogen, preventing unwanted N-alkylation during amine functionalization and simplifying chromatographic purification.

-

C6-Bromide: This halogen serves as a reliable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to further elaborate the scaffold.

-

C4-Formyl Group: The aldehyde at the 4-position is primed for diversification via reductive amination, allowing for the rapid generation of secondary amine libraries.

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for coupling aldehydes with primary amines [2]. The causality behind selecting NaBH(OAc)₃ over traditional reducing agents like sodium borohydride (NaBH₄) lies in its chemoselectivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ is mild enough that it does not prematurely reduce the starting aldehyde to an alcohol, but it readily reduces the more electrophilic imine/iminium intermediate formed in situ[3].

Mechanistic Pathway

The reaction proceeds via a one-pot, two-stage mechanism. First, the primary amine nucleophilically attacks the C4-formyl group to form a hemiaminal, which dehydrates to yield an imine (or iminium ion, depending on protonation state). Second, the hydride from NaBH(OAc)₃ selectively attacks the imine carbon to yield the stable secondary amine.

Figure 1: Mechanistic workflow of the reductive amination of a formyl-indazole using NaBH(OAc)₃.

Optimization & Quantitative Data

The choice of solvent and reducing agent fundamentally alters the reaction kinetics and impurity profile. 1,2-Dichloroethane (DCE) is the preferred solvent because it optimally solubilizes the reagents while maintaining a reaction rate superior to Tetrahydrofuran (THF) [2].

Table 1: Comparative Analysis of Reductive Amination Conditions

| Reducing Agent | Solvent | Additive | Chemoselectivity | Yield (Typical) | Causality / Observation |

| NaBH(OAc)₃ | DCE | AcOH (1 eq) | Excellent | 85-95% | Mild hydride donor; avoids aldehyde reduction. AcOH accelerates imine formation [2]. |

| NaBH(OAc)₃ | THF | None | Good | 70-80% | Slower reaction kinetics compared to DCE; useful if substrates are DCE-insoluble. |

| NaBH₃CN | MeOH | ZnCl₂ | Moderate | 60-75% | Highly toxic byproducts (HCN gas potential); requires strict pH control (pH ~5-6). |

| NaBH₄ | MeOH | None | Poor | < 30% | Rapidly reduces the starting aldehyde to the corresponding benzyl alcohol before the imine can form. |

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure the reaction proceeds as intended without relying solely on end-point analysis.

Scale: 1.0 mmol Target: tert-Butyl 6-bromo-4-((alkylamino)methyl)-1H-indazole-1-carboxylate

Reagents & Materials:

-

tert-Butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate: 325 mg (1.0 mmol, 1.0 equiv)

-

Primary Amine (e.g., Benzylamine or aliphatic amine): 1.1 mmol (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): 318 mg (1.5 mmol, 1.5 equiv)

-

Glacial Acetic Acid (AcOH): 57 µL (1.0 mmol, 1.0 equiv)

-

1,2-Dichloroethane (DCE), anhydrous: 10 mL

Step-by-Step Methodology:

Step 1: Imine Pre-formation

-

In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate (325 mg) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

-

Add the primary amine (1.1 mmol) via syringe.

-

Add glacial acetic acid (57 µL). Causality: The acid catalyst lowers the LUMO of the carbonyl group, accelerating the nucleophilic attack of the amine and facilitating the dehydration of the hemiaminal to the imine [2].

-

Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.

-

Self-Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. You should observe the mass corresponding to the imine intermediate [M+H]⁺ and the disappearance of the aldehyde starting material.

Step 2: Hydride Reduction 6. Once imine formation is confirmed, add NaBH(OAc)₃ (318 mg, 1.5 equiv) in a single portion. The suspension may become slightly cloudy. 7. Stir the reaction at room temperature for 4–12 hours. 8. Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc, 7:3). The product secondary amine will typically have a lower Rf than the starting aldehyde and will stain positively (orange/brown) with Dragendorff's reagent or Ninhydrin, confirming the presence of a basic nitrogen.

Step 3: Quenching and Workup 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes the acetic acid and hydrolyzes the unreacted NaBH(OAc)₃ and boron-amine complexes, releasing the free secondary amine into the organic layer. 10. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. 11. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Depending on the polarity of the amine, a gradient of 0% to 10% Methanol in DCM (with 0.1% Triethylamine) is highly effective. Causality: The addition of 0.1% Et₃N prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery.

Troubleshooting & Field Insights

-

Issue: Dialkylation (Formation of Tertiary Amine).

-

Cause: If the primary amine is unhindered, the newly formed secondary amine product can compete with the primary amine to react with the remaining aldehyde, leading to over-alkylation [3].

-

Solution: Transition to a strictly stepwise procedure. Form the imine completely in Methanol over 2 hours, evaporate the solvent to remove water, redissolve in DCE, and then add the reducing agent. Alternatively, increase the equivalents of the primary amine to 1.5–2.0 to outcompete the secondary amine product.

-

-

Issue: Incomplete Conversion.

-

Cause: Sterically hindered primary amines (e.g., tert-butylamine) form imines very slowly.

-

Solution: Add 3Å molecular sieves to the pre-formation step to drive the equilibrium forward by sequestering the generated water.

-

References

-

Abdel-Magid, Ahmed F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, vol. 61, no. 11, 31 May 1996, pp. 3849-3862. [Link]

-

"Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal. [Link]

Application Note: Chemoselective Boc Deprotection of tert-Butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: tert-Butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate (CAS: 2828220-44-4) Objective: High-yielding, chemoselective removal of the N-Boc protecting group while preserving sensitive orthogonal functionalities.

Strategic Overview & Mechanistic Causality

The molecule tert-butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate is a highly versatile, polyfunctional building block used in medicinal chemistry. It contains three distinct reactive domains:

-

N-Boc Group: The target for cleavage to liberate the free indazole NH.

-

C4-Formyl Group (Aldehyde): A highly electrophilic moiety reserved for downstream reductive aminations or condensations.

-

C6-Bromo Group: An aryl halide handle intended for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).

Causality in Reagent and Solvent Selection

The presence of the C4-aldehyde dictates strict boundaries on the deprotection strategy. While alternative mild deprotection methods exist—such as the use of

Furthermore, the use of alcoholic solvents (e.g., methanol or ethanol) in combination with strong acids must be strictly avoided. Under acidic conditions, primary alcohols will rapidly react with the C4-aldehyde to form a dialkyl acetal. Therefore, the deprotection must be executed using strong acids in strictly non-nucleophilic solvents (such as Dichloromethane or 1,4-Dioxane) to ensure absolute chemoselectivity[2].

Because the indazole core is strongly deactivated by both the electron-withdrawing formyl group and the electronegative bromine atom, the aromatic ring is highly resistant to electrophilic aromatic substitution. Consequently, the addition of carbocation scavengers (like anisole or triisopropylsilane) to trap the liberated tert-butyl cation is unnecessary, streamlining the downstream workup.

Figure 1: Chemoselective decision matrix for the Boc deprotection of formyl-bearing indazoles.

Comparative Analysis of Deprotection Strategies

The two industry-standard reagents for this transformation are Trifluoroacetic acid (TFA) and Hydrogen chloride (HCl)[2]. The table below synthesizes the quantitative and qualitative data to aid in selecting the appropriate methodology for your specific workflow.

| Parameter | Protocol A: TFA in DCM | Protocol B: HCl in 1,4-Dioxane |

| Acid Concentration | 20–50% (v/v)[3] | 4.0 M[2] |

| Reaction Time | 1–3 hours at RT | 30–120 minutes at RT |

| Product Form | Trifluoroacetate salt (often hygroscopic/oily) | Hydrochloride salt (highly crystalline) |

| Workup / Isolation | Requires co-evaporation with toluene to remove excess TFA[4] | Direct precipitation and filtration[5] |

| Scalability | Excellent for < 5 gram scale | Superior for > 5 gram scale (avoids tedious evaporations) |

Self-Validating Experimental Protocols

A robust protocol must be self-validating, meaning the physical chemistry of the reaction provides real-time feedback to the scientist. In acidic Boc deprotections, the cleavage of the C-O bond generates a tert-butyl cation and carbamic acid, which subsequently decarboxylates. The visible evolution of gas (isobutylene and

Figure 2: Acid-catalyzed mechanistic pathway of N-Boc deprotection highlighting gas evolution.

Protocol A: TFA / DCM Method (Ideal for small-scale library synthesis)

This method leverages the volatility of TFA for complete removal without aqueous workup.

-

Initialization: Charge a dry, round-bottom flask with tert-butyl 6-bromo-4-formyl-1H-indazole-1-carboxylate (1.0 equiv).

-

Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

-

Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20% to 30% v/v[3]. Causality: Cooling mitigates the exothermic protonation and controls the initial surge of gas evolution.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the effervescence.

-

Validation: After 1.5 to 2 hours, verify completion via TLC (Hexanes/EtOAc). The deprotected indazole will present a significantly lower

value due to the exposed polar NH group. -

Isolation: Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA (which can interfere with downstream basic couplings), dissolve the crude residue in toluene and concentrate to dryness. Repeat this co-evaporation step three times[4]. The product is obtained as the TFA salt.

Protocol B: 4M HCl / Dioxane Method (Ideal for scale-up and high purity)

This method capitalizes on the poor solubility of indazole hydrochloride salts in ethereal solvents, allowing for direct isolation via filtration.

-

Initialization: Charge a dry flask with the starting material (1.0 equiv).

-

Solvation: Dissolve the compound in a minimal volume of anhydrous DCM (just enough to achieve a homogenous solution).

-

Acidification: Add a commercially available solution of 4M HCl in 1,4-Dioxane (5.0 to 10.0 equiv of HCl)[2].

-

Propagation: Stir vigorously at room temperature. Over the course of 30 to 90 minutes, the solution will become cloudy as the 6-bromo-4-formyl-1H-indazole hydrochloride salt begins to precipitate[5].

-

Validation & Precipitation: Once gas evolution ceases and LC-MS confirms the loss of the Boc mass (-100 Da), add 3 volumes of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) to drive the precipitation to completion.

-

Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake generously with cold diethyl ether to remove residual dioxane and any trace organic impurities. Dry the highly crystalline solid under high vacuum.

Analytical Characterization Signatures

To definitively confirm the success of the deprotection, cross-reference your isolated material against these expected analytical shifts:

-

1H NMR (

or -

LC-MS (ESI+): The starting material (

) will shift to the deprotected product mass (

References

-

BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem.2

-

Common Organic Chemistry. "Boc Deprotection - TFA." Common Organic Chemistry. 3

-

Royal Society of Chemistry. "Supplementary Information for General procedure I: peptide coupling (Boc deprotection)." RSC. 4

-

Reddit (r/Chempros). "Advice on N-boc deprotection in the presence of acid sensitive groups." Reddit. 5

-

Arkat USA. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc. 1

Sources

Topic: A Scalable Three-Step Synthesis of Indazole-4-carboxylic Acid from Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Indazole-4-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] This application note provides a detailed, robust, and scalable three-step synthetic protocol for the preparation of indazole-4-carboxylic acid starting from the readily accessible tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate. The described pathway employs a sequence of (1) a mild and selective Pinnick oxidation, (2) a base-catalyzed N-Boc deprotection, and (3) a final catalytic hydrogenation for debromination. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies to ensure high yield, purity, and reproducibility.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is recognized as a "privileged scaffold" in drug discovery, a framework that can bind to multiple, diverse biological targets.[3][4] Specifically, indazole-4-carboxylic acid provides a versatile handle for synthetic elaboration, enabling the construction of complex molecules with significant biological activity.[1] The development of a reliable and scalable synthesis is therefore of critical importance for pharmaceutical research and development programs.

The synthetic route detailed herein was designed to overcome common challenges associated with multi-functional heterocyclic compounds, such as chemoselectivity and harsh reaction conditions. Each step has been selected for its mildness, high functional group tolerance, and amenability to scale-up.

Overall Synthetic Strategy

The transformation of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate to indazole-4-carboxylic acid requires three distinct chemical operations: oxidation of the aldehyde, deprotection of the N-Boc group, and removal of the C6-bromo substituent. Our validated pathway proceeds in a logical sequence that maximizes yield and minimizes intermediate purification challenges.

Caption: Overall three-step synthetic workflow.

Step 1: Chemoselective Pinnick Oxidation

3.1. Expertise & Rationale

The first step involves the oxidation of the C4-formyl group to a carboxylic acid. Many oxidizing agents are too harsh and can lead to side reactions with the electron-rich indazole ring or cleavage of the acid-labile Boc protecting group. The Pinnick oxidation is the method of choice due to its exceptionally mild conditions and broad functional group tolerance.[5][6] It utilizes sodium chlorite (NaClO₂) as the terminal oxidant, with chlorous acid (HClO₂) being the active species formed in situ under weakly acidic conditions.[7]

A critical component of the modern Pinnick protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct.[6][8] This prevents unwanted side reactions like chlorination of the aromatic ring, ensuring a clean conversion to the desired carboxylic acid. The N-Boc group is completely stable under these conditions.[5]

3.2. Pinnick Oxidation Mechanism Overview

Caption: Simplified Pinnick oxidation mechanism.

3.3. Experimental Protocol: Pinnick Oxidation

-

To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (1.0 eq).

-

Add tert-butanol (t-BuOH) and water in a 4:1 ratio to create a 0.2 M solution.

-

Add 2-methyl-2-butene (2.0 eq).

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water.

-

Cool the reaction flask containing the aldehyde to 0 °C in an ice bath.

-

Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Adjust the pH of the mixture to ~3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 6-bromo-4-carboxy-indazole-1-carboxylate, which can often be used in the next step without further purification.

3.4. Data Summary: Pinnick Oxidation

| Parameter | Value |

| Solvent System | t-BuOH / H₂O (4:1) |

| Key Reagents | NaClO₂, NaH₂PO₄·H₂O |

| Scavenger | 2-methyl-2-butene |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 90 - 98% |

Step 2: Base-Mediated N-Boc Deprotection

4.1. Expertise & Rationale

While acidic conditions (e.g., TFA, HCl) are standard for Boc removal, they can sometimes lead to side reactions with sensitive substrates. For N-Boc protected indazoles, a highly efficient and selective deprotection can be achieved under mild basic conditions.[9][10] The use of a catalytic amount of sodium methoxide (NaOMe) in dry methanol at ambient temperature is particularly effective.[11] This method is advantageous as it avoids strongly acidic media and is often very clean, simplifying the workup procedure.

4.2. Experimental Protocol: N-Boc Deprotection

-

Dissolve the crude tert-butyl 6-bromo-4-carboxy-indazole-1-carboxylate (1.0 eq) from the previous step in dry methanol (MeOH) to a concentration of 0.1 M in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide (NaOMe, 0.2 eq).

-

Stir the reaction mixture at ambient temperature for 2-4 hours. Monitor the reaction progress by TLC/LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with 1 M HCl to pH ~7.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue, which should cause the product, 6-bromo-1H-indazole-4-carboxylic acid, to precipitate.

-

If precipitation is incomplete, acidify further to pH ~3-4 with 1 M HCl.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

4.3. Data Summary: N-Boc Deprotection

| Parameter | Value |

| Solvent | Dry Methanol (MeOH) |

| Reagent | Sodium Methoxide (NaOMe) |

| Stoichiometry | Catalytic (20 mol%) |

| Temperature | Ambient (~20-25 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 88 - 95% |

Step 3: Catalytic Hydrogenation for Debromination

5.1. Expertise & Rationale

The final transformation is the removal of the C6-bromo substituent. Catalytic hydrogenation is a classic and highly effective method for the hydrogenolysis of aryl halides.[12] Palladium on activated carbon (Pd/C) is the most common and robust catalyst for this purpose.[13] The reaction is typically run under a positive pressure of hydrogen gas in a polar protic solvent like methanol or ethanol. A base, such as sodium acetate or triethylamine, is often added to neutralize the HBr byproduct, which can inhibit the catalyst.

Safety Note: Catalytic hydrogenation with H₂ gas must be performed with appropriate safety measures, including the use of a proper hydrogenation apparatus, grounding of equipment, and operation in a well-ventilated fume hood away from ignition sources. The Pd/C catalyst is pyrophoric and must be handled with care, especially when dry.

5.2. Experimental Protocol: Catalytic Hydrogenation

-

To a hydrogenation vessel, add 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq) and a suitable solvent such as methanol (MeOH).

-

Add a base, such as sodium acetate (NaOAc, 1.5 eq).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). Handle the catalyst as a slurry in the solvent to minimize fire risk.

-

Seal the vessel, purge with nitrogen or argon, and then introduce hydrogen gas (H₂) to the desired pressure (typically 1-3 atm or ~50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in water and acidify with 1 M HCl to pH ~3-4 to precipitate the final product.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield pure 1H-indazole-4-carboxylic acid .

5.3. Data Summary: Catalytic Hydrogenation

| Parameter | Value |

| Catalyst | 10% Pd/C |

| Hydrogen Source | H₂ Gas (50 psi) |

| Solvent | Methanol (MeOH) |

| Base | Sodium Acetate (NaOAc) |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 85 - 92% |

Conclusion

This application note details a reliable and high-yielding three-step synthesis of indazole-4-carboxylic acid. The sequence of a Pinnick oxidation, a mild base-mediated Boc deprotection, and a final catalytic hydrogenation provides a robust pathway suitable for both laboratory-scale synthesis and process development. The deliberate choice of mild and selective reagents at each stage ensures high purity of the final product, a critical requirement for its application in pharmaceutical research.

References

-

Pinnick, H.W. (1981). The Pinnick Oxidation. Wikipedia. Available at: [Link]

-

Grokipedia. (n.d.). Pinnick oxidation. Grokipedia. Available at: [Link]

-

Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]

-

PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. Available at: [Link]

-

Chem-Station Int. Ed. (2014). Pinnick (Kraus) Oxidation. Chem-Station. Available at: [Link]

-

ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate. Available at: [Link]

-

Papakyriakou, A., et al. (2013). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]

-

Al-Zoubi, R. M., & Hall, D. G. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632. Available at: [Link]

-

Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(19), 13049-13056. Available at: [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. ResearchGate. Available at: [Link]

-

Wordpress. (n.d.). Bases. Wordpress. Available at: [Link]

-

Taylor & Francis Online. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2). Available at: [Link]

-

Organic Syntheses. (n.d.). Indazole. Organic Syntheses. Available at: [Link]

- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles. Google Patents.

-

PubMed. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed. Available at: [Link]

-

MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 919-936. Available at: [Link]

-

Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 826-832. Available at: [Link]

-

Oxidative Addition. (n.d.). Figure OA5.1. A hydrogenation reaction. Oxidative Addition. Available at: [Link]

-

PMC. (2024). Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome. PMC. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. grokipedia.com [grokipedia.com]

- 8. psiberg.com [psiberg.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Bases - Wordpress [reagents.acsgcipr.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. oxidative addition [employees.csbsju.edu]

Application Note: Stereoselective Synthesis of a Novel Indazole-Containing α,β-Unsaturated Ester via the Horner-Wadsworth-Emmons Reaction

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from aldehydes or ketones.[1][2] This reaction is particularly valued for its ability to produce predominantly E-alkenes and for its operational advantages over the traditional Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble dialkyl phosphate byproduct.[1][3] The resulting α,β-unsaturated esters are pivotal structural motifs found in a vast array of biologically active molecules and serve as versatile intermediates for further chemical transformations.

Indazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery.[4] Their unique heterocyclic structure is a core component in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[5][6][7] The functionalization of the indazole core is therefore a critical endeavor for the development of novel pharmaceuticals.

This application note provides a comprehensive, in-depth technical guide for the application of the HWE reaction to a complex, functionalized heterocyclic substrate: tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate. We present a detailed, field-proven protocol, explain the causality behind experimental choices, and offer troubleshooting insights to guide researchers, scientists, and drug development professionals in successfully synthesizing the corresponding α,β-unsaturated indazole derivative.

Reaction Overview and Mechanistic Insights

The target transformation involves the reaction of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a suitable base to yield the corresponding (E)-ethyl 3-(1-(tert-butoxycarbonyl)-6-bromo-1H-indazol-4-yl)acrylate.

Overall Reaction Scheme:

The mechanism of the Horner-Wadsworth-Emmons reaction is a well-established, multi-step process that ensures high stereoselectivity.[1][8]

-

Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a strong base (e.g., Sodium Hydride, NaH). This step generates a highly nucleophilic phosphonate carbanion (also known as a phosphonate ylide). The acidity of this proton is significantly enhanced by the electron-withdrawing phosphonate group.[2]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and forms a diastereomeric mixture of β-alkoxyphosphonate intermediates (betaines).[1]

-

Oxaphosphetane Formation & Elimination: These betaine intermediates cyclize to form four-membered oxaphosphetane rings. The subsequent collapse of this ring through an irreversible elimination step yields the alkene product and a water-soluble dialkyl phosphate salt. The thermodynamic stability of the transition state leading to the E-alkene, where bulky groups are positioned anti to each other, is the primary reason for the reaction's high (E)-selectivity.[3][8]

// Nodes for reactants and intermediates Phosphonate [label="Triethyl\nphosphonoacetate"]; Base [label="NaH", shape=plaintext]; Ylide [label="Phosphonate\nCarbanion (Ylide)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Indazole\nAldehyde"]; Betaine [label="Betaine\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; E_Alkene [label="E-Alkene\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Diethyl\nPhosphate Salt", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show reaction flow {rank=same; Phosphonate; Base;} Phosphonate -> Ylide [label=" Deprotonation"]; Base -> Ylide [style=invis]; {rank=same; Ylide; Aldehyde;} Ylide -> Betaine [label=" Nucleophilic\n Addition"]; Aldehyde -> Betaine [style=invis]; Betaine -> Oxaphosphetane [label=" Cyclization"]; Oxaphosphetane -> E_Alkene [label=" Elimination"]; Oxaphosphetane -> Byproduct [style=dashed];

// Invisible nodes for alignment p1 [style=invis, shape=point, width=0]; p2 [style=invis, shape=point, width=0]; Base -> p1 [style=invis]; Aldehyde -> p2 [style=invis]; } .dot Caption: Horner-Wadsworth-Emmons reaction mechanism.

Synthesis of Starting Material: Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

The commercially available tert-butyl 6-bromo-1H-indazole-1-carboxylate serves as a practical precursor to the required aldehyde. A reliable method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[5][9]

Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 10 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve tert-butyl 6-bromo-1H-indazole-1-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: After addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the target aldehyde.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of (E)-ethyl 3-(1-(tert-butoxycarbonyl)-6-bromo-1H-indazol-4-yl)acrylate.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate | 325.16 | 1.0 | 1.0 | 325 mg |

| Triethyl phosphonoacetate | 224.16 | 1.2 | 1.2 | 269 mg (0.24 mL) |

| Sodium Hydride (60% in mineral oil) | 40.00 (as NaH) | 1.3 | 1.3 | 52 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 15 mL |

| Saturated aq. NH₄Cl | - | - | - | ~10 mL |

| Ethyl Acetate | - | - | - | ~60 mL |

| Brine | - | - | - | ~20 mL |

| Anhydrous Na₂SO₄ | - | - | - | As needed |

Step-by-Step Procedure

-

Preparation of Phosphonate Carbanion (Ylide Generation):

-

To a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 52 mg, 1.3 mmol).

-

Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.

-

Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.

-

Add triethyl phosphonoacetate (0.24 mL, 1.2 mmol) dropwise to the stirred NaH suspension. Causality: This exothermic reaction generates the phosphonate carbanion. Slow addition at 0 °C controls the reaction rate and hydrogen gas evolution.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide. The solution should become clear or slightly hazy.

-

-

Reaction with the Aldehyde:

-

In a separate flask, dissolve tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate (325 mg, 1.0 mmol) in anhydrous THF (5 mL).

-

Cool the previously prepared ylide solution back to 0 °C.

-

Add the aldehyde solution dropwise to the ylide solution over 10-15 minutes. Causality: Dropwise addition to the cooled solution prevents potential side reactions and helps control the exothermic nucleophilic addition step.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting aldehyde spot is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~10 mL). Causality: Quenching destroys any remaining base and ylide. This is done at 0 °C to manage the exotherm.

-

Transfer the mixture to a separatory funnel and add deionized water (~10 mL) to dissolve all salts.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL). Causality: The desired organic product is extracted into the ethyl acetate layer, while the water-soluble diethyl phosphate byproduct remains in the aqueous layer.

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent, e.g., starting from 10% ethyl acetate in hexanes) to afford the pure (E)-alkene product.

-

// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process_node [shape=box, style="rounded,filled"]; analysis_node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Define nodes start_node; A [label="Prepare NaH/THF suspension\nin inert atmosphere"]; B [label="Cool to 0 °C"]; C [label="Add Triethyl Phosphonoacetate"]; D [label="Stir at 0 °C then RT\n(Ylide Formation)"]; E [label="Dissolve Aldehyde in THF"]; F [label="Cool Ylide to 0 °C"]; G [label="Add Aldehyde Solution Dropwise"]; H [label="Warm to RT & Stir (2-16 h)"]; I [label="Monitor by TLC", analysis_node]; J [label="Reaction Complete?"]; K [label="Quench with sat. NH₄Cl at 0 °C"]; L [label="Extract with Ethyl Acetate"]; M [label="Wash with Brine"]; N [label="Dry over Na₂SO₄ & Concentrate"]; O [label="Purify by Flash Chromatography"]; end_node;

// Define edges start_node -> A -> B -> C -> D; E -> G; D -> F -> G -> H -> I; I -> J; J -> K [label="Yes"]; J -> H [label="No"]; K -> L -> M -> N -> O -> end_node; } .dot Caption: Experimental workflow for the HWE reaction.

Expected Results and Characterization

The final product, (E)-ethyl 3-(1-(tert-butoxycarbonyl)-6-bromo-1H-indazol-4-yl)acrylate, is expected to be a white to off-white solid. Successful synthesis should be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see two doublets in the alkene region (typically 6.5-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), which is characteristic of trans (E) stereochemistry. Signals for the indazole ring protons, the ethyl ester, and the tert-butyl group should also be present and have the correct integration.

-

¹³C NMR: The appearance of new signals for the alkene carbons and the ester carbonyl carbon, along with the disappearance of the aldehyde carbon signal.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₉BrN₂O₄, MW = 395.25 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1710-1730 cm⁻¹ corresponding to the α,β-unsaturated ester carbonyl stretch.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive base (NaH exposed to air/moisture).2. Insufficiently dried solvent (THF) or glassware.3. Ylide did not form completely. | 1. Use fresh, high-quality NaH from a newly opened container.2. Ensure all glassware is flame-dried and THF is freshly distilled from a suitable drying agent (e.g., Na/benzophenone).3. Extend the ylide formation time or use a slightly stronger base like n-BuLi if the substrate is stable to it. |

| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Aldehyde is not pure. | 1. Increase reaction time or temperature (e.g., stir overnight at RT or gently heat to 40 °C).2. Ensure complete extraction; be careful during column chromatography.3. Purify the starting aldehyde before use. |